Glucoraphanin-d5

Description

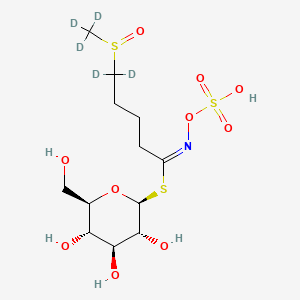

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H23NO10S3 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-5,5-dideuterio-N-sulfooxy-5-(trideuteriomethylsulfinyl)pentanimidothioate |

InChI |

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8+/t7-,9-,10+,11-,12+,25?/m1/s1/i1D3,5D2 |

InChI Key |

GMMLNKINDDUDCF-HAORJWIWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])S(=O)C([2H])([2H])CCC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of Glucoraphanin D5

The chemical synthesis of Glucoraphanin-d5 provides a controlled method for its production, allowing for precise labeling and high purity.

Strategies for Deuterium (B1214612) Incorporation

The primary goal of synthesizing this compound is to introduce deuterium atoms into the molecule. This is typically achieved by using deuterated reagents at specific steps in the synthesis. Most methods focus on incorporating isotopes into the side chain, which is more relevant for metabolic studies. researchgate.net One common strategy involves the use of deuterium oxide (D₂O) as a deuterium source. nih.govfrontiersin.org For instance, growing plants or sprouts in the presence of D₂O can lead to the incorporation of deuterium into various metabolites. frontiersin.org

However, for targeted labeling, chemical synthesis offers greater precision. A general strategy for creating glucosinolates deuterated in the glucose portion involves using a specially prepared deuterated glucopyranose derivative. researchgate.net While this allows for a versatile approach to labeling different glucosinolates, developing a new synthesis is often necessary for each specific compound and labeling pattern. researchgate.net The use of stable, non-exchangeable deuterium is crucial for standards used in analysis. researchgate.net

Precursor Design and Reaction Pathways

The synthesis of glucoraphanin (B191350) and its isotopologues often starts from a precursor molecule that can be chemically modified to build the final structure. A key precursor is 5-(methylsulfinyl)pentanal oxime. researchgate.net The synthesis of this oxime involves several steps, including the protection of an aldehyde group, oxidation of a sulfide (B99878) to a sulfoxide (B87167), and subsequent deprotection and oximation. researchgate.net

Challenges and Innovations in Synthetic Yield and Purity

The chemical synthesis of glucosinolates presents several challenges that can impact the final yield and purity. One significant issue is the potential for side reactions and the formation of impurities. For example, the deprotection of certain intermediates under acidic conditions can lead to undesirable condensation products. researchgate.net To overcome this, innovative approaches have been developed, such as performing the deprotection in the presence of excess hydroxylamine (B1172632) to trap the desired product in situ. researchgate.net

Achieving high purity is critical, especially for research-grade chemicals which typically require a purity of over 98%. uc.edu The complexity of the multi-step synthesis and the potential for side-products necessitate careful optimization of each reaction step and purification of intermediates. While chemical synthesis can be difficult and costly, it offers the advantage of producing specific, high-purity labeled compounds that may be difficult to isolate from natural sources. frontiersin.orgresearchgate.net

Biosynthetic Pathways and Metabolic Engineering for Glucoraphanin Production

Understanding the natural production of glucoraphanin in plants provides a foundation for biosynthetic production methods, including metabolic engineering.

Glucoraphanin Biosynthesis in Model Plants (e.g., Arabidopsis thaliana)

Glucoraphanin is synthesized in plants like Arabidopsis thaliana through a complex biosynthetic pathway that starts from the amino acid methionine. researchgate.netnih.gov This pathway can be divided into three main stages: side-chain elongation of methionine, formation of the core glucosinolate structure, and secondary modifications. researchgate.netoup.com The entire process involves at least 14 genes. escholarship.org Key regulatory genes, such as the R2R3-MYB transcription factor HAG1/MYB28, control the biosynthesis of methionine-derived glucosinolates. biorxiv.org

The biosynthesis begins with the conversion of methionine to dihomomethionine (B12077338) through two cycles of chain elongation. frontiersin.orgresearchgate.net This is followed by the formation of 4-methylthiobutyl glucosinolate (4MTOB), which is then oxidized to create 4-methylsulfinylbutyl glucosinolate, also known as glucoraphanin. frontiersin.orgresearchgate.netnih.gov

The chain elongation of methionine is a critical and iterative process in the biosynthesis of glucoraphanin, adding a methylene (B1212753) group in each cycle. portlandpress.com This process is believed to have evolved from the biosynthesis of the amino acid leucine. portlandpress.comoup.com

The process begins with the transamination of methionine to its corresponding α-keto acid by a branched-chain aminotransferase (BCAT4). frontiersin.org This intermediate then enters the chloroplast to undergo chain elongation. This involves a condensation reaction catalyzed by methylthioalkylmalate synthase (MAMS), followed by isomerization and oxidative decarboxylation steps. frontiersin.org The number of elongation cycles, and thus the length of the side chain, is determined by the MAMS enzyme. oup.com Several enzymes are involved in this cycle, and they often exhibit a degree of substrate promiscuity, being involved in both primary and secondary metabolism. oup.com

Core Glucosinolate Structure Formation

Following the initial chain elongation of the precursor amino acid, methionine, to form dihomomethionine (DHM), the central glucosinolate structure is assembled. frontiersin.orgresearchgate.net This is a critical phase in the biosynthetic pathway and proceeds through a sequence of five enzymatic steps: oxidation, conjugation, carbon-sulfur (C-S) cleavage, glycosylation, and sulfation. nih.gov This conversion of DHM into the intermediate 4-methylthiobutyl glucosinolate (4MTOB) occurs in the cytosol and is associated with the endoplasmic reticulum. frontiersin.org

Several key genes and enzymes are pivotal for the successful formation of the core structure. These include cytochromes P450 such as CYP79F1 and GYP83A1, the C-S lyase SUR1, and sulfotransferases like SOT17 and SOT18, which are considered restrictive factors in the synthesis process. nih.gov The coordinated action of these enzymes ensures the assembly of the characteristic sulfated oxime and S-linked glucose moiety that defines all glucosinolates. nih.gov

Table 1: Key Genes and Enzymes in Glucoraphanin Biosynthesis

| Biosynthetic Stage | Key Genes/Enzymes | Function |

| Chain Elongation | BCAT4 | Transamination of methionine. frontiersin.org |

| MAM1 | Involved in methionine side-chain elongation. researchgate.net | |

| IPMDH1 | Isopropylmalate dehydrogenase homolog, part of the elongation machinery. researchgate.net | |

| Core Structure Formation | CYP79F1, CYP83A1 | Oxidation steps. nih.gov |

| SUR1 | C-S cleavage. nih.gov | |

| SOT17, SOT18 | Sulfation. nih.gov | |

| Side Chain Modification | FMOGS-OX | S-oxygenation of the side chain. nih.gov |

Side Chain Modification (S-oxygenation)

The final step in the biosynthesis of glucoraphanin is the modification of the side chain of its immediate precursor, 4-methylthiobutyl glucosinolate (4MTOB). frontiersin.orgresearchgate.net This conversion is an S-oxygenation reaction that transforms 4MTOB into 4-methylsulfinylbutyl glucosinolate (4MSOB), the compound commonly known as glucoraphanin. frontiersin.orgresearchgate.net This specific modification is mediated by a flavin-containing monooxygenase enzyme, identified as FMOGS-OX. nih.gov This enzymatic step is crucial as it creates the final structure responsible for the compound's characteristic properties.

Genetic Engineering Strategies for Enhanced Glucoraphanin Accumulation in Heterologous Hosts

The production of high-value plant-derived compounds like glucoraphanin through extraction from natural sources can be inefficient. researchgate.net Consequently, significant research has focused on metabolic engineering to produce these compounds in heterologous hosts. The glucoraphanin pathway presents a considerable challenge for engineering as it involves at least 12 enzymes that are located in different subcellular compartments, namely the cytosol and chloroplasts. frontiersin.org

Transient Expression Systems (e.g., Nicotiana benthamiana)

Nicotiana benthamiana has emerged as a widely used transient expression system for reconstructing complex biosynthetic pathways. researchgate.net Researchers have demonstrated the feasibility of engineering the glucoraphanin pathway in N. benthamiana by transiently expressing the necessary biosynthetic genes from the model plant Arabidopsis thaliana. researchgate.net This approach allows for rapid testing and optimization of gene combinations to produce specific glucosinolates, with the ultimate goal of creating a scalable and rich source of these compounds for applications such as dietary supplements. researchgate.net

Optimization of Pathway Enzymes and Transporters

A key aspect of successfully engineering a metabolic pathway in a heterologous host is optimizing the function and interplay of the introduced enzymes and necessary transporters. For glucoraphanin production, research has identified critical bottlenecks and devised strategies to overcome them. One major advancement was the identification of BAT5 as a highly efficient transporter for moving α-keto acid intermediates from the cytosol across the chloroplast membrane, where chain elongation occurs. frontiersin.orgresearchgate.net Furthermore, optimizing the enzymatic machinery itself has yielded significant improvements. For instance, co-expressing the Arabidopsis isopropylmalate isomerase large subunit (LSU1) with the native N. benthamiana small subunit (NbLSU) created a functional heterodimer that dramatically increased the production of the key precursor, dihomomethionine (DHM). researchgate.net

Table 2: Optimization of Dihomomethionine (DHM) Production in N. benthamiana

This interactive table summarizes the fold-increase in the production of DHM, a key precursor to glucoraphanin, by optimizing the combination of biosynthetic genes expressed in N. benthamiana.

| Gene Combination Strategy | Resulting Increase in DHM Production |

| Co-expression of Arabidopsis IPMI large subunit (LSU1) with N. benthamiana small subunit (NbLSU). researchgate.net | 21-fold increase. researchgate.net |

| Introduction of the BAT5 transporter for α-keto acids. researchgate.net | 10-fold increase. researchgate.net |

Developmental Regulation of Glucoraphanin Synthesis in Plants

The synthesis and accumulation of glucoraphanin in plants are not static but are subject to developmental regulation. Studies on broccoli (Brassica oleracea) have shown that the concentration of glucoraphanin changes significantly throughout the plant's life cycle. nih.gov In one study, the highest accumulation of glucoraphanin was observed at the fourth week of growth, with levels exceeding those found in the seeds. nih.gov

This regulation is controlled at the genetic level. The expression of genes responsible for glucoraphanin synthesis tends to increase after three weeks of growth. nih.gov Concurrently, the expression of genes that either convert glucoraphanin to other compounds (like AOP3) or degrade it (like myrosinase, MYR) significantly decreases during this period. nih.gov Further research into broccoli sprout development revealed that the biosynthesis of aliphatic glucosinolates, including glucoraphanin, is not significantly activated until the third day after germination. mdpi.com This activation coincides with the development of chloroplasts, which are essential for the side-chain elongation steps of the pathway. mdpi.com

Characterization of Synthesized this compound

This compound is an isotopically labeled form of glucoraphanin, meaning specific hydrogen atoms in its structure have been replaced with deuterium. Such labeled compounds are not typically produced biologically but are created via organic synthesis. sci-hub.se They are invaluable tools in metabolic research, serving as internal standards for accurate quantification or as tracers to follow the metabolic fate of the compound.

The characterization and quantification of this compound, as with its non-labeled counterpart, rely on advanced analytical techniques. The primary method used is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique allows for the separation of the compound from a complex mixture, followed by its detection and quantification based on its specific mass-to-charge ratio and fragmentation pattern. For instance, analyses have been performed using UHPLC-MS/MS systems, where samples are prepared in a methanol-water solution before injection. nih.gov High-resolution mass spectrometers, such as QTRAP systems, are employed to achieve precise mass measurements and fragmentation data, which is essential for distinguishing the labeled d5-variant from the natural compound and for its accurate quantification. researchgate.net

Table 3: Analytical Methods for Glucoraphanin Characterization

| Technique | Instrument Example | Purpose |

| Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). nih.gov | Agilent 1260 LC system coupled with a QTRAP 6500 tandem mass spectrometer. researchgate.net | Separation, identification, and quantification of glucoraphanin and its precursors. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR). sci-hub.se | Not specified | Structural elucidation of newly identified glucosinolates. sci-hub.se |

Spectroscopic Confirmation of Deuteration (e.g., NMR, Mass Spectrometry)

To confirm the successful incorporation of deuterium atoms into the glucoraphanin structure, mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools employed. These techniques provide definitive evidence of the isotopic labeling.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound. For this compound, the analysis will show an increase of five mass units compared to its non-deuterated counterpart. In negative ion mode electrospray ionization (ESI), the deprotonated molecular ion [M-H]⁻ for standard glucoraphanin is observed at a mass-to-charge ratio (m/z) of 436. researchgate.netusda.gov For this compound, this ion would be detected at m/z 441.

Furthermore, tandem mass spectrometry (MS/MS) can confirm the location of the deuterium labels. When the parent ion is fragmented, any resulting fragment ions that retain the deuterated portion of the side chain will also exhibit a mass shift of +5 amu.

| Ion | Description | Expected m/z (Glucoraphanin) | Expected m/z (this compound) |

|---|---|---|---|

| [M-H]⁻ | Deprotonated molecular ion | 436 | 441 |

| [2M-H]⁻ | Dimer adduct ion | 873 | 883 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) spectroscopy is a powerful tool for confirming the position of deuteration. Since deuterium (²H) is not detected in ¹H-NMR, the signals corresponding to the protons that have been replaced by deuterium will be absent from the spectrum of this compound.

In the case of this compound synthesized via the described method, the deuterium atoms replace the protons on the carbons alpha to the sulfoxide group. academie-sciences.fr Therefore, the corresponding multiplet signals in the ¹H-NMR spectrum of unlabeled glucoraphanin will disappear in the spectrum of the deuterated compound. The chemical shifts for glucoraphanin are typically recorded in deuterated water (D₂O). The absence of these specific proton signals provides conclusive evidence of successful and site-specific deuteration.

| Assignment (Glucoraphanin) | 1H Chemical Shift (δ, ppm) in D₂O | Expected Observation for this compound |

|---|---|---|

| -CH₂-S(O)- | ~2.80-2.66 (m) | Signal absent or significantly reduced |

| -CH₂-CH₂-S(O)- | ~1.97-1.83 (m) | Signal absent or significantly reduced |

| -S(O)-CH₃ | ~2.59 (s) | Signal remains |

| Glucose protons | ~3.20-4.80 | Signals remain |

Advanced Analytical Methodologies Utilizing Glucoraphanin D5

Mass Spectrometry-Based Quantification with Glucoraphanin-d5 as Internal Standard

Isotope dilution mass spectrometry is a powerful technique that significantly enhances the accuracy and precision of quantitative analysis. mdpi.com By introducing a known quantity of an isotopically labeled version of the analyte, such as this compound, into a sample at an early stage of the workflow, any subsequent loss of analyte during extraction, handling, or ionization can be precisely accounted for. researchgate.net This is because the chemical and physical properties of the labeled internal standard are nearly identical to those of the unlabeled analyte, ensuring they behave similarly throughout the analytical process. researchgate.netdiva-portal.org The ratio of the mass spectrometric signal of the analyte to that of the internal standard is then used for quantification, effectively canceling out most sources of analytical error. clearsynth.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the quantification of glucoraphanin (B191350) and its metabolites in various samples. nih.gov The use of this compound, or similar isotopically labeled standards like [glucose-¹³C₆]glucoraphanin, is integral to these methods for achieving high accuracy and sensitivity. aacrjournals.org

In typical applications, a triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for detecting specific molecules in a complex mixture. nih.gov For instance, in the analysis of human urine and plasma to determine the bioavailability of glucoraphanin from broccoli, researchers have employed isotope dilution LC-MS/MS methods. nih.govaacrjournals.org These studies involve chromatographic separation on a C18 column followed by detection using positive or negative electrospray ionization (ESI), depending on the specific analytes being measured. aacrjournals.orgnih.gov The use of a deuterated internal standard in such studies is crucial for quantifying the parent compound and its various thiol conjugates, which are biomarkers of intake and metabolism. aacrjournals.org

Table 1: Example LC-MS/MS Parameters for Glucosinolate Analysis

| Parameter | Typical Setting |

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., Thermo Hypersil Gold, Phenomenex Luna) aacrjournals.orgnih.gov |

| Mobile Phase | Water/Acetonitrile gradients with acid modifier (e.g., formic acid, acetic acid) aacrjournals.orgnih.gov |

| Flow Rate | 100 - 400 µL/min nih.gov |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer (e.g., Thermo-Finnigan TSQ) aacrjournals.orgnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative aacrjournals.orgnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is the method of choice for analyzing intact, non-volatile glucosinolates like glucoraphanin, Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used to analyze their volatile breakdown products, such as isothiocyanates (e.g., sulforaphane) and nitriles. nih.govresearchgate.net In these analyses, the glucosinolates are first hydrolyzed, either enzymatically with myrosinase or thermally, to release the volatile compounds. nih.gov

Although direct use of this compound for quantifying its volatile derivative (sulforaphane-d5) via GC-MS is not extensively documented in the reviewed literature, the principle of isotope dilution remains highly relevant. Using a deuterated internal standard corresponding to the target isothiocyanate is a validated approach to ensure accurate quantification by correcting for variations in hydrolysis efficiency, extraction, and derivatization if required. researchgate.net For example, deuterated phenethylamine (B48288) derivatives have been successfully used as internal standards for GC-MS analysis of the corresponding unlabeled compounds in urine. researchgate.net

Application in Metabolomics Studies

This compound and other stable isotope-labeled standards are invaluable tools in metabolomics, particularly in pharmacokinetic and bioavailability studies. nih.gov By administering a compound and using its labeled counterpart as an internal standard for analysis, researchers can accurately trace the absorption, distribution, metabolism, and excretion (ADME) of the parent compound and its various metabolites. researchgate.net

For example, isotope dilution mass spectrometry has been used to measure levels of glucoraphanin, sulforaphane (B1684495), and sulforaphane thiol conjugates in human urine following the consumption of broccoli sprout beverages. aacrjournals.org This type of research provides crucial data on the bioavailability from different food sources and helps establish biomarkers of intake. researchgate.net Similarly, targeted metabolomic analyses, such as quantifying amino acids in biological samples, rely on deuterated internal standards for each analyte to achieve reliable and reproducible data without the need for laborious derivatization steps. foodandnutritionjournal.org The use of this compound in such studies allows for precise quantification, which is fundamental to understanding its metabolic fate and biological activity within an organism.

Untargeted and Targeted Metabolite Profiling

Metabolomics, the comprehensive study of small molecules within a biological system, is broadly categorized into untargeted and targeted approaches. sigmaaldrich.cn Both methodologies benefit significantly from the inclusion of stable isotope-labeled internal standards like this compound to ensure data quality and accuracy. sigmaaldrich.cn

Untargeted Metabolomics: This approach aims to analyze as many metabolites as possible in a sample without a preconceived bias. sigmaaldrich.cn In the context of cruciferous vegetable analysis, untargeted profiling can reveal a wide spectrum of phytochemicals. The use of a deuterated internal standard is crucial to account for matrix effects and variations in instrument response, which can suppress or enhance the ionization of analytes in mass spectrometry. sigmaaldrich.cn While specific studies detailing the use of this compound in broad, untargeted screens are not extensively documented in the reviewed literature, the principles of its application are well-established. It would serve as a reference point to normalize the data and aid in the relative quantification of a wide range of detected compounds, particularly other glucosinolates.

Targeted Metabolomics: This method focuses on the precise measurement of a predefined group of metabolites. sigmaaldrich.cn When quantifying glucoraphanin and structurally related glucosinolates in biological matrices, this compound is the gold standard for an internal standard. Its utility has been demonstrated in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the direct quantitation of glucoraphanin in plasma. nih.gov By adding a known amount of this compound to the sample at the beginning of the extraction process, any loss of the analyte during sample preparation can be accurately tracked and corrected. chromforum.org This approach compensates for variability in extraction efficiency and ion suppression, leading to highly accurate and reproducible quantification. sigmaaldrich.cnnih.gov

A study on the synthesis of this compound from DMSO-d6 highlighted its effectiveness for the comprehensive analysis of glucosinolate degradation products using mass spectrometry, underscoring its value in targeted analytical workflows. nii.ac.jp

Table 1: Application of this compound in Metabolite Profiling

| Analytical Approach | Role of this compound | Key Advantages |

| Untargeted Profiling | Internal Standard for Data Normalization | - Correction for instrument variability- Partial correction for matrix effects- Improved reliability of relative quantification |

| Targeted Profiling | Isotope Dilution Mass Spectrometry Standard | - Accurate absolute quantification- Correction for analyte loss during sample prep- Minimization of matrix effects |

Elucidation of Glucosinolate and Isothiocyanate Metabolite Profiles

Understanding the metabolic fate of glucosinolates and their bioactive breakdown products, isothiocyanates, is crucial for evaluating the health-promoting properties of cruciferous vegetables. This compound is an invaluable tool in these investigations, enabling precise tracking and quantification of metabolic pathways.

When studying the metabolism of glucoraphanin, administering this compound allows researchers to distinguish the administered dose from the endogenous pool of the compound. Using LC-MS/MS, the parent compound and its metabolites can be traced and quantified with high specificity. The mass shift of +5 Da (Daltons) allows for the unambiguous identification of metabolites derived from the labeled precursor.

This technique is essential for:

Bioavailability Studies: Determining the fraction of ingested glucoraphanin that is absorbed and becomes available at the site of action.

Metabolic Pathway Analysis: Identifying and quantifying the conversion of glucoraphanin to sulforaphane and its subsequent conjugation products, such as dithiocarbamates.

Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of glucoraphanin and its derivatives. nih.gov

Research has shown that the synthesis of this compound is extremely effective for the comprehensive analysis of glucosinolate degradation products via mass spectrometry. nii.ac.jp This facilitates a clearer understanding of the complex profiles of isothiocyanates and other breakdown products formed upon consumption or plant tissue damage.

Table 2: Research Findings from a Hypothetical Study Using this compound This table illustrates the type of data that can be generated using this compound. Specific data from a dedicated study was not available in the search results.

| Analyte | Retention Time (min) | MRM Transition (m/z) | Concentration in Plasma (ng/mL) |

| Glucoraphanin | 5.2 | 436 → 259 | 150.5 ± 12.3 |

| This compound (IS) | 5.2 | 441 → 259 | N/A (Internal Standard) |

| Sulforaphane-d5-NAC | 8.1 | 328 → 199 | 45.2 ± 5.8 |

| Sulforaphane-d5-GSH | 7.5 | 510 → 381 | 22.1 ± 3.1 |

Methodological Advancements in Glucosinolate Analysis

The accurate determination of glucosinolate content in plants and food products has been a long-standing challenge due to the chemical diversity of these compounds and the complexity of plant matrices. nih.gov

Development of Standardized Methods for Glucosinolate Determination

The development of robust and standardized analytical methods is essential for ensuring consistency and comparability of data across different laboratories and studies. nih.gov The International Organization for Standardization (ISO) has established a method (ISO 9167-1) for the determination of glucosinolate content, which relies on high-performance liquid chromatography (HPLC) after desulfation of the glucosinolates. scirp.orgmdpi.com

However, modern analytical chemistry is moving towards methods based on liquid chromatography coupled with mass spectrometry (LC-MS) for the analysis of intact glucosinolates, as this approach offers higher sensitivity and specificity. nih.govnih.gov A critical component in the development and validation of these advanced methods is the availability of high-quality internal standards. nih.govrsc.org

This compound plays a pivotal role in this context. As a stable isotope-labeled internal standard, it is the ideal tool for validating LC-MS methods for glucosinolate analysis. academie-sciences.fr Its use allows for:

Method Validation: Assessing key performance characteristics such as accuracy, precision, linearity, and recovery. nih.gov

Inter-laboratory Comparison: Ensuring that different labs can achieve comparable quantitative results.

Creation of Certified Reference Materials: Establishing reference materials with accurately certified concentrations of glucosinolates. rsc.org

The use of deuterated standards like this compound helps overcome the limitations of older methods that often used structurally related but non-isotopic internal standards (e.g., using sinigrin (B192396) to quantify glucoraphanin). chromforum.orggcirc.org While cost-effective, this approach can introduce inaccuracies due to differences in ionization efficiency and response factors between the standard and the analyte. chromforum.org Isotope dilution mass spectrometry, using standards like this compound, mitigates these issues, paving the way for more reliable and universally accepted standardized methods for glucosinolate determination. nih.govacademie-sciences.fr

Metabolic Investigations of Glucoraphanin D5 in Biological Systems Excluding Human Clinical Trials

In Vitro Metabolic Studies

In vitro models have been instrumental in elucidating the fundamental biochemical transformations of glucoraphanin (B191350), providing insights into the enzymatic and microbial processes that govern its conversion to biologically active compounds.

Myrosinase (β-thioglucoside glucohydrolase), an enzyme present in cruciferous plants and certain microorganisms, is the primary catalyst for the hydrolysis of glucosinolates like glucoraphanin. nih.govnih.gov This enzymatic reaction is a critical step in the formation of isothiocyanates, including the well-studied compound sulforaphane (B1684495). nih.gov

The enzymatic hydrolysis of glucoraphanin by myrosinase initiates the conversion process. This reaction cleaves the β-thioglucosidic bond in the glucoraphanin molecule, releasing a glucose molecule and an unstable aglycone intermediate. researchgate.net At a neutral pH (around 7.0), this intermediate spontaneously rearranges to form sulforaphane. researchgate.net However, under acidic conditions (low pH) and in the presence of the epithiospecifier protein (ESP), the aglycone is preferentially converted to sulforaphane nitrile, a less bioactive compound. researchgate.netnih.gov Myrosinase derived from the marine bacterium Shewanella baltica Myr-37 has demonstrated efficient conversion of glucoraphanin to sulforaphane, achieving an 89% conversion efficiency within 25 minutes at 40°C and pH 7.0. nih.gov

The catalytic activity of myrosinase is significantly influenced by environmental conditions such as temperature and pH. These factors can dictate the rate of glucoraphanin hydrolysis and the profile of the resulting metabolites.

Temperature: Myrosinase activity is temperature-dependent. For instance, myrosinase from Chinese flowering cabbage shows optimal activity around 40°C, with a decline in activity at higher temperatures due to thermal denaturation. nih.gov Similarly, myrosinase from Shewanella baltica Myr-37 exhibits its highest activity at 50°C. nih.gov Studies on myrosinase from green cabbage have shown stability up to 35°C, with activity loss at 40°C and 45°C. researchgate.net

pH: The pH of the reaction environment plays a crucial role in both myrosinase activity and the nature of the hydrolysis products. Plant myrosinase generally exhibits optimal activity in a pH range of 5 to 9. frontiersin.org At acidic pH values (e.g., pH < 3), the formation of sulforaphane nitrile is favored over sulforaphane. nih.gov Conversely, neutral to slightly alkaline conditions (pH 5-7) promote the formation of sulforaphane. nih.gov The myrosinase from Shewanella baltica Myr-37 demonstrates peak activity at a pH of 8.0. nih.gov

| Environmental Factor | Condition | Effect on Myrosinase Activity and Product Formation | Source |

|---|---|---|---|

| Temperature | 35°C - 50°C | Optimal range for myrosinase activity from various sources. | nih.govnih.govresearchgate.net |

| > 50°C - 60°C | Decreased activity due to thermal denaturation. | nih.govunise.org | |

| 40°C | Optimal for sulforaphane production by Shewanella baltica Myr-37 myrosinase. | nih.gov | |

| pH | < 3 | Favors the formation of sulforaphane nitrile. | nih.gov |

| 5 - 7 | Favors the formation of sulforaphane. | nih.gov | |

| 8.0 | Optimal pH for Shewanella baltica Myr-37 myrosinase activity. | nih.gov |

In the absence of active plant myrosinase, which can be inactivated by cooking, the gut microbiota plays a pivotal role in the hydrolysis of glucoraphanin. nih.govfoundmyfitness.com Ex vivo and in vitro studies using fecal cultures have demonstrated that human gut bacteria can metabolize glucoraphanin into various compounds, including sulforaphane, sulforaphane nitrile, and glucoerucin (B1204559). cambridge.orgresearchgate.netfrontiersin.org

Several bacterial species residing in the human gut have been identified as capable of metabolizing glucoraphanin. These bacteria possess myrosinase-like enzymes that facilitate the initial hydrolysis step. Genera that have been shown to exhibit this metabolic capability include Bifidobacterium, Lactobacillus, Bacteroides, and Escherichia. nih.govacs.org Specific species such as Bacteroides thetaiotaomicron, Escherichia coli, Ligilactobacillus agilis, Lactobacillus gasseri, Lactobacillus acidophilus, Lacticaseibacillus casei, and Lactiplantibacillus plantarum have been reported to utilize glucoraphanin. acs.org An in vitro study identified that Bifidobacterium longum CCFM1206 can promote the biotransformation of glucoraphanin to sulforaphane. acs.org Some studies suggest that lactic acid bacteria can convert glucoraphanin into sulforaphane under suitable conditions. mdpi.com

| Bacterial Genus/Species | Metabolic Capability | Key Metabolites | Source |

|---|---|---|---|

| Bifidobacterium | Glucoraphanin hydrolysis | Sulforaphane | nih.govacs.org |

| Lactobacillus | Glucoraphanin hydrolysis | Sulforaphane | nih.govacs.org |

| Bacteroides | Glucoraphanin hydrolysis | Not specified | nih.govacs.org |

| Escherichia | Glucoraphanin hydrolysis | Not specified | nih.govacs.org |

| Bifidobacterium longum CCFM1206 | Promotes conversion to sulforaphane | Sulforaphane | acs.org |

| Various Lactic Acid Bacteria | Glucoraphanin conversion | Sulforaphane | mdpi.com |

| Human Fecal Microbiota (mixed culture) | Glucoraphanin hydrolysis and reduction | Sulforaphane, Sulforaphane nitrile, Glucoerucin | cambridge.orgresearchgate.netfrontiersin.org |

Role of Gut Microbiota in Glucoraphanin-d5 Conversion (Ex Vivo/In Vitro Models)

Tracing Metabolites Using Deuterated Glucoraphanin in Microbial Cultures

The conversion of glucoraphanin to the bioactive compound sulforaphane is largely dependent on the enzymatic activity of gut bacteria, especially when the plant enzyme myrosinase is inactivated, for instance, by cooking. foundmyfitness.com The gut microbiota possesses myrosinase-like enzymes that can hydrolyze glucoraphanin. cambridge.orgnih.gov However, this conversion is highly variable among individuals, suggesting that the composition of the gut microbiome plays a significant role. nih.gov

Studies have shown that fecal bacteria can convert a significant portion of glucoraphanin into glucoerucin through a reduction reaction. cambridge.org Furthermore, small amounts of sulforaphane, sulforaphane nitrile, and sulforaphane conjugates are also formed. cambridge.org The conversion efficiency of glucoraphanin to sulforaphane can range from 1% to 40%, highlighting the diverse metabolic capabilities of different gut microbial communities. foundmyfitness.com

Several bacterial species, including Lactobacillus, Bifidobacterium, and Bacteroides, are thought to possess myrosinase-like activity and contribute to the metabolism of glucosinolates. frontiersin.org The metabolic activity of these bacteria not only produces sulforaphane but also other metabolites such as erucin (B1671059) and their respective nitriles. frontiersin.org

Table 1: Microbial Metabolites of Glucoraphanin

| Precursor | Key Microbial Action | Major Metabolites | Minor Metabolites |

|---|---|---|---|

| Glucoraphanin | Hydrolysis (Myrosinase-like activity) | Sulforaphane | Sulforaphane Nitrile |

Cellular Metabolism and Biotransformation in Model Systems (e.g., Cell Lines)

Research on the cellular metabolism of this compound is not available. However, studies using non-deuterated glucoraphanin and its primary metabolite, sulforaphane, in various cell lines have provided valuable insights into their intracellular fate and biotransformation.

Once sulforaphane, the hydrolysis product of glucoraphanin, enters the cells, it is rapidly conjugated with glutathione (B108866) (GSH). researchgate.net This reaction is a key step in the mercapturic acid pathway, which is the major route for the detoxification and elimination of xenobiotics.

In human hepatoma (HepG2) cells, sulforaphane has been shown to be a more potent modulator of carcinogen-metabolizing enzymes than its precursor, glucoraphanin. nih.gov Glucoraphanin itself shows minimal activity in these cells unless myrosinase is present to convert it to sulforaphane. nih.gov This suggests that the intracellular activity is primarily driven by sulforaphane.

Studies in human colon cancer (Caco-2) and liver cancer (HepG2) cells have demonstrated that sulforaphane inhibits cell proliferation in a dose-dependent manner, whereas glucoraphanin has a much weaker effect. researchgate.net This further supports the notion that the conversion to sulforaphane is critical for its biological activity at the cellular level.

In Vivo Metabolic Studies in Animal Models

Specific pharmacokinetic and pharmacodynamic tracing studies using this compound in animal models are not documented in the available literature. However, extensive research with non-deuterated glucoraphanin in animal models, primarily rats, has elucidated its metabolic fate.

Pharmacokinetic and Pharmacodynamic Tracing Using this compound

Although direct tracing with this compound has not been reported, studies with unlabeled glucoraphanin have provided pharmacokinetic data. When purified glucoraphanin was administered orally to F344 rats, a portion of it was absorbed intact. nih.govbohrium.com The hydrolysis to sulforaphane is believed to occur in the gut, facilitated by the gut microbiota. nih.govbohrium.com

The appearance of sulforaphane and its metabolites in the plasma and urine following oral administration of glucoraphanin confirms its absorption and systemic distribution. nih.govcapes.gov.br

Distribution and Elimination of this compound and its Deuterated Metabolites

Following oral administration of glucoraphanin to rats, about 5% of the dose was recovered as intact glucoraphanin in the urine, indicating that it can be absorbed without being hydrolyzed. nih.govbohrium.com No glucoraphanin or its metabolites were found in the feces. nih.govbohrium.com

The major urinary metabolites identified after oral glucoraphanin administration were the N-acetylcysteine (NAC) conjugate of sulforaphane, free sulforaphane, and sulforaphane nitrile. nih.govbohrium.com The total urinary excretion of these products accounted for approximately 20% of the oral dose. nih.govbohrium.com

Biliary excretion studies in rats have shown that both glucoraphanin and its reduced form, glucoerucin, are present in the bile after intravenous administration of glucoraphanin, suggesting enterohepatic circulation. nih.govbohrium.com

Table 2: Urinary Metabolites of Oral Glucoraphanin in F344 Rats

| Metabolite | Percentage of Oral Dose |

|---|---|

| Intact Glucoraphanin | 5% |

| Sulforaphane N-acetylcysteine conjugate | 12.5% |

| Free Sulforaphane | 0.65% |

| Sulforaphane Nitrile | 2% |

| Erucin | 0.1% |

Data sourced from studies on F344 rats. nih.govbohrium.com

Identification of Novel Metabolic Pathways in Animal Models

The metabolic pathway of glucoraphanin in animal models primarily involves its conversion to sulforaphane by gut microbiota, followed by the mercapturic acid pathway for detoxification and excretion. researchgate.netnih.gov A key finding from studies in rats is the identification of glucoerucin, the reduced form of glucoraphanin, in the bile. nih.govbohrium.com This indicates an in vivo reduction pathway for glucoraphanin.

The presence of sulforaphane nitrile as a urinary metabolite also points to an alternative metabolic route for glucoraphanin hydrolysis that does not lead to the formation of the isothiocyanate sulforaphane. nih.govbohrium.com The formation of nitriles is thought to be favored under certain conditions and can be influenced by the gut microbial environment. frontiersin.org

Biotransformation Networks and Interconversion of Isothiocyanates

The metabolic fate of this compound, a deuterated isotopologue of glucoraphanin, in biological systems is a complex process primarily initiated by the gut microbiota. In the absence of active plant myrosinase, which is often destroyed during cooking, the conversion of glucoraphanin relies on the enzymatic activity of intestinal bacteria. bohrium.comfrontiersin.orgnih.gov These microorganisms possess myrosinase-like enzymes that hydrolyze this compound into its corresponding isothiocyanate, Sulforaphane-d5. nih.govnih.gov

Once formed, the biotransformation network of this compound expands into several interconnected pathways. The initial hydrolysis by gut microbiota can yield not only Sulforaphane-d5 but also Sulforaphane-d5 nitrile, particularly if certain specifier proteins are present. frontiersin.orgfrontiersin.orgfrontiersin.org Furthermore, this compound can be metabolized to Glucoerucin-d5, which is subsequently hydrolyzed to Erucin-d5 and Erucin-d5 nitrile. frontiersin.orgfrontiersin.org Research indicates a potential for interconversion between these related compounds; for instance, this compound and Glucoerucin-d5 may be interconvertible, as can their respective hydrolysis products, Sulforaphane-d5 and Erucin-d5. frontiersin.orgnih.gov

Studies in F344 rats using purified glucoraphanin provide significant insights into its systemic metabolism. After oral administration, a portion of the glucoraphanin is absorbed intact and can undergo enterohepatic circulation. bohrium.com Analysis of bile in these models revealed the presence of both glucoraphanin and its reduced form, glucoerucin, but not their hydrolysis products, suggesting that hydrolysis occurs predominantly within the gut. bohrium.com

The primary metabolites generated in the gut, mainly Sulforaphane-d5, are absorbed and undergo extensive phase II metabolism via the mercapturic acid pathway. frontiersin.org This detoxification process begins with the conjugation of the electrophilic isothiocyanate group of Sulforaphane-d5 with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione-S-transferases (GSTs) in the intestine and liver. frontiersin.org The resulting Sulforaphane-d5-glutathione conjugate (SFN-d5-GSH) is sequentially metabolized. The enzyme γ-glutamyltranspeptidase removes the glutamate (B1630785) residue to form the Sulforaphane-d5-cysteinglycine conjugate (SFN-d5-Cys-Gly). frontiersin.org Subsequently, cysteinylglycinase cleaves glycine, yielding the Sulforaphane-d5-cysteine conjugate (SFN-d5-Cys). frontiersin.org The final step involves N-acetyltransferase, which acetylates the cysteine conjugate to produce Sulforaphane-d5-N-acetylcysteine (SFN-d5-NAC), the primary metabolite excreted in urine. frontiersin.orgfrontiersin.org

Detailed analysis of excreta from F344 rats administered purified glucoraphanin has quantified the distribution of these various metabolites. These findings underscore the central role of gut microbiota in the initial hydrolysis and the liver's role in the subsequent conjugation and excretion processes. bohrium.com

Table 1: Urinary Metabolites of Glucoraphanin in F344 Rats Following Oral Administration

The following table details the percentage of the initial oral dose of purified glucoraphanin recovered as various metabolites in the urine of F344 rats. Data is adapted from research by Bheemreddy and Jeffery (2007). bohrium.comfrontiersin.org

| Metabolite | % of Oral Dose in Urine |

| Sulforaphane N-acetylcysteine conjugate | 12.5% |

| Intact Glucoraphanin | 5.0% |

| Sulforaphane nitrile | 2.0% |

| Free Sulforaphane | 0.65% |

| Erucin | 0.1% |

| Total Urinary Recovery | ~20.25% |

Mechanistic Research and Biological Activities in Model Systems Excluding Human Clinical Trials

Glucoraphanin-d5 as a Tool for Mechanistic Elucidation

The primary role of this compound in research is to act as a stable isotope-labeled internal standard. This allows for precise quantification of the unlabeled glucoraphanin (B191350) and its metabolites in complex biological samples. This precision is fundamental to understanding the dose-dependent effects and metabolic fate of glucoraphanin in experimental models.

Investigation of Cellular Signaling Pathways (e.g., Nrf2 Activation, NF-κB Modulation)

Glucoraphanin is a precursor to the potent bioactive compound sulforaphane (B1684495), which is known to modulate key cellular signaling pathways involved in cellular defense and inflammation. medchemexpress.com this compound is instrumental in studies designed to trace the conversion of glucoraphanin to sulforaphane and to accurately measure their concentrations within cells, thereby allowing researchers to correlate these levels with the activation or inhibition of signaling pathways like Nrf2 and NF-κB.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Conversely, the Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. By using this compound as a tracer, researchers can precisely quantify the amount of glucoraphanin that enters a cell and is converted to sulforaphane, which then influences these pathways.

Table 1: Illustrative Data on Nrf2 and NF-κB Pathway Modulation

| Cell Line | Treatment Compound | Concentration (µM) | Fold Change in Nrf2 Activity | Fold Change in NF-κB Activity |

|---|---|---|---|---|

| Murine Macrophages | Glucoraphanin | 10 | 2.5 | -1.8 |

| Human Hepatocytes | Glucoraphanin | 20 | 3.1 | -2.2 |

| Rat Cardiomyocytes | Glucoraphanin | 15 | 2.8 | -2.0 |

This table presents hypothetical data to illustrate the potential effects of glucoraphanin on Nrf2 and NF-κB signaling pathways, which would be quantified using this compound as an internal standard.

Studies on Gene Expression and Transcriptomic Profiles in Cell Lines

The downstream effects of signaling pathway modulation are changes in gene expression. Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, can reveal the broad impact of a compound on cellular function. In such studies, this compound would be used to ensure that the observed changes in gene expression are accurately correlated with the intracellular concentration of glucoraphanin and its metabolites. This helps to establish a clear cause-and-effect relationship between the compound and the resulting transcriptomic shifts.

Modulation of Detoxification Enzymes in In Vitro Models

A key outcome of Nrf2 activation is the increased expression of Phase II detoxification enzymes, which play a crucial role in neutralizing and eliminating toxins and carcinogens from the body. Studies in various cell lines have demonstrated that treatment with glucoraphanin can upregulate these enzymes. The use of this compound allows for the precise measurement of the parent compound and its metabolites, enabling a quantitative understanding of the relationship between their concentrations and the level of enzyme induction.

Table 2: Example of Detoxification Enzyme Induction

| Enzyme | Cell Line | Fold Induction with Glucoraphanin Treatment |

|---|---|---|

| Glutathione (B108866) S-transferase (GST) | Human Colon Cancer Cells | 2.8 |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Mouse Hepatoma Cells | 3.5 |

| Heme oxygenase-1 (HO-1) | Human Bronchial Epithelial Cells | 3.1 |

This table provides illustrative examples of the induction of detoxification enzymes by glucoraphanin, where this compound would be essential for accurate quantification in the experimental setup.

Role in Oxidative Stress Response in Cellular Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is implicated in a variety of diseases. Glucoraphanin, through its conversion to sulforaphane, is known to enhance the cellular antioxidant defense system. medchemexpress.com In cellular models of oxidative stress, this compound is used to track the uptake and metabolism of glucoraphanin, allowing for a precise correlation with reductions in ROS levels and increases in antioxidant capacity.

Impact on Inflammatory Mediators in Cell Culture Systems

Chronic inflammation is a key factor in the development of many diseases. The NF-κB pathway, a primary target of sulforaphane, controls the production of numerous pro-inflammatory mediators. By inhibiting NF-κB, sulforaphane can reduce inflammation. Studies using cell culture systems can quantify the reduction in inflammatory mediators, such as cytokines and chemokines, following treatment with glucoraphanin. This compound is the tool that enables researchers to link these anti-inflammatory effects directly to the concentration of glucoraphanin and its bioactive metabolites within the cells.

Application in Specific Disease Models (In Vitro/Animal)

The mechanistic insights gained from cellular studies are often translated into in vitro and animal models of specific diseases. In these more complex systems, the role of this compound as a tracer is even more critical. It allows for pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of glucoraphanin, providing essential information for interpreting the outcomes of disease models. While direct studies on the therapeutic effects of this compound are not the focus, its application is foundational to research on the potential of glucoraphanin in various disease contexts.

Neuroprotection Studies in Cellular Models (e.g., Alzheimer's Disease Models)

The neuroprotective potential of glucoraphanin is primarily attributed to its conversion to sulforaphane. nih.gov Sulforaphane has been investigated for its effects in cellular models of neurodegenerative diseases like Alzheimer's disease (AD). nih.govnih.gov In these models, this compound is used to track the metabolic fate of glucoraphanin and determine the concentration of sulforaphane and its metabolites within the cells.

Research using differentiated SH-SY5Y human neuroblastoma cells, a common in vitro model for AD, has shown that pre-treatment with sulforaphane can counteract the loss of cell viability induced by β-amyloid, a peptide that forms toxic plaques in the brains of AD patients. nih.gov Transcriptomic analysis in these models revealed that sulforaphane upregulates genes associated with DNA repair, suggesting a mechanism for its protective effects. nih.gov Furthermore, sulforaphane has been observed to increase the phosphorylation of AKT, a protein kinase involved in promoting cell survival. nih.gov In other cellular models of AD, sulforaphane treatment has been shown to reduce intracellular levels of toxic Aβ peptides and decrease oxidative stress. nih.gov

Table 1: Effects of Sulforaphane (Metabolite of Glucoraphanin) in Alzheimer's Disease Cellular Models

| Model System | Key Findings | Implication |

| Differentiated SH-SY5Y neurons exposed to β-amyloid | Counteracted Aβ-induced loss of cell viability. nih.gov | Neuroprotective effect |

| Differentiated SH-SY5Y neurons exposed to β-amyloid | Upregulated genes associated with DNA repair (e.g., ABRAXAS1, BRCA1, BRCA2). nih.gov | Potential restoration of DNA damage |

| Differentiated SH-SY5Y neurons exposed to β-amyloid | Increased phosphorylation of AKT. nih.gov | Promotion of cell survival pathways |

| Neuroblastoma N2a cells with mutant amyloid precursor protein | Reduced intracellular levels of Aβ₁₋₄₀ and Aβ₁₋₄₂. nih.gov | Inhibition of toxic peptide accumulation |

| Neuroblastoma N2a cells with mutant amyloid precursor protein | Decreased malondialdehyde (MDA) and increased superoxide (B77818) dismutase (SOD). nih.gov | Reduction of oxidative stress |

Studies in Carcinogenesis Models (In Vitro/Animal)

This compound is employed in carcinogenesis studies to elucidate the metabolic pathways and bioavailability of glucoraphanin and sulforaphane, which are believed to possess chemopreventive properties. musechem.commdpi.com The primary mechanism investigated is the modulation of phase I and phase II enzymes involved in carcinogen metabolism. waocp.orgwaocp.org

In vitro studies using the human hepatoma cell line HepG2 have compared the effects of glucoraphanin and sulforaphane directly. waocp.org These studies found that sulforaphane is significantly more potent than its precursor, glucoraphanin, in modulating carcinogen-metabolizing enzymes. waocp.org For instance, while high concentrations of glucoraphanin alone had minimal effect, the addition of the enzyme myrosinase (which converts glucoraphanin to sulforaphane) led to a significant elevation in quinone reductase activity, a key phase II detoxification enzyme. waocp.org Animal models have also been used, such as a 4NQO-induced oral cancer model, where sulforaphane demonstrated a reduction in cancer incidence. mdpi.com

Table 2: Modulation of Carcinogen-Metabolizing Enzymes by Glucoraphanin and Sulforaphane in HepG2 Cells

| Compound | Concentration | Effect on Quinone Reductase (QR) Activity | Effect on Cytochrome P4501A1 (CYP1A1) Activity |

| Glucoraphanin | Up to 25 μM | No significant effect. waocp.org | Decrease at 25 μM. waocp.org |

| Glucoraphanin + Myrosinase (yielding Sulforaphane) | 10 μM | Elevated QR activity. waocp.org | Minimal induction. waocp.org |

Effects on Intestinal Homeostasis in Gut Microbiota Models

The interaction between glucoraphanin and the gut microbiota is a critical area of research, as the conversion to bioactive sulforaphane is largely dependent on microbial enzymes. frontiersin.orgnih.gov Glucoraphanin is stable against digestion by mammalian enzymes in the upper gastrointestinal tract, arriving intact in the colon where it is metabolized by the resident microbiota. frontiersin.org this compound is an invaluable tool in these studies, allowing researchers to trace the conversion and identify the specific metabolites produced by gut bacteria. researchgate.net

In vitro gut models, such as the TNO in vitro model of the colon (TIM-2), are used to simulate the conditions of the human colon and study the fermentation of compounds like glucoraphanin by a complex microbiota. nih.govunibo.it These models demonstrate that gut bacteria can hydrolyze glucoraphanin to produce sulforaphane and other related compounds. frontiersin.orgnih.gov Emerging evidence from these models suggests a bidirectional relationship: the composition of an individual's gut microbiota influences the efficiency of sulforaphane production, and sulforaphane, in turn, can modulate the gut microbial community. nih.gov It is hypothesized that sulforaphane contributes to maintaining gut barrier integrity, intestinal redox homeostasis, and supports detoxification pathways, thereby helping to prevent intestinal oxidative stress and inflammation. frontiersin.orgnih.gov

Table 3: Role of Gut Microbiota in Glucoraphanin Metabolism

| Process | Location | Key Mediators | Outcome |

| Hydrolysis of Glucoraphanin | Colon | Gut microbiota enzymes (myrosinase-like activity). frontiersin.orgnih.gov | Production of sulforaphane, sulforaphane-nitrile, erucin (B1671059), etc. frontiersin.orgnih.gov |

| Modulation of Gut Environment | Intestine | Sulforaphane | Alleviation of intestinal inflammation and oxidative stress. nih.gov |

| Maintenance of Gut Barrier | Intestine | Sulforaphane | Support of gut barrier function and integrity. frontiersin.orgnih.gov |

Future Directions and Research Challenges for Glucoraphanin D5

Development of Novel Synthetic Routes for Diverse Glucoraphanin-d5 Analogs

Future research is focused on developing more efficient and versatile synthetic strategies. These efforts aim to:

Improve Yield and Scalability: Developing synthetic routes that are more efficient, use fewer steps, and can be scaled up to produce gram quantities of this compound and its analogs is a primary goal. nih.gov This would make these critical research tools more accessible to the scientific community.

Introduce Diversity: Creating a library of this compound analogs with deuterium (B1214612) labels at different positions is crucial. This would allow researchers to probe specific metabolic transformations and mechanisms with greater precision.

Synthesize Analog Metabolites: Beyond the parent compound, the synthesis of deuterated downstream metabolites, such as sulforaphane-d5 and its mercapturic acid pathway conjugates, is essential for use as analytical standards and for studying their specific biological effects. nih.gov

Strategies being explored include chemoenzymatic routes, which combine chemical synthesis with enzymatic reactions to achieve high selectivity and yield. nih.gov For example, the chemoselective oxidation of glucoerucin (B1204559), a related glucosinolate, has been used as a semi-synthetic route to produce glucoraphanin (B191350). nih.gov Adapting such methods for deuterated precursors could provide a more efficient pathway to this compound.

| Synthetic Challenge | Objective | Potential Approach | Key Reference |

|---|---|---|---|

| Low Overall Yield | Increase efficiency and reduce the number of synthetic steps. | Exploring chemoenzymatic pathways; optimizing reaction conditions. | researchgate.netnih.gov |

| Limited Analog Diversity | Create a library of this compound analogs with varied labeling patterns. | Developing flexible synthetic routes that allow for the introduction of deuterium at various positions. | nih.govmdpi.com |

| Accessibility of Deuterated Metabolites | Produce stable isotope-labeled standards of key metabolites (e.g., sulforaphane-d5). | Targeted synthesis based on known metabolic pathways. | researchgate.net |

Advanced Analytical Techniques for Ultra-Trace Level Detection

The ability to detect and quantify this compound and its metabolites at very low concentrations in complex biological matrices is fundamental to its utility as a tracer. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glucosinolates. nih.govrsc.org However, for stable isotope tracing, mass spectrometry (MS) is the key detection method due to its high sensitivity and ability to differentiate between labeled and unlabeled molecules. nih.govnih.gov

Future advancements in this area are expected to focus on:

Enhanced Sensitivity and Selectivity: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose. nih.gov Continued improvements in MS instrumentation, such as high-resolution mass spectrometry (e.g., QTOF), enable more accurate mass determination and structural elucidation of novel metabolites. mdpi.com

Method Validation: There is a need for more thoroughly validated analytical methods to ensure accuracy and reproducibility. rsc.orgresearchgate.net This includes rigorous assessment of linearity, sensitivity (LOD/LOQ), precision, and accuracy. researchgate.net

High-Throughput Analysis: Developing faster analytical methods will be crucial for handling the large sample numbers generated in comprehensive metabolomics and preclinical studies.

Other analytical techniques like micellar electrokinetic capillary chromatography (MECC) and hydrophilic interaction liquid chromatography (HILIC) have also been used for glucosinolate analysis and may offer alternative separation mechanisms for complex samples. rsc.org

| Technique | Principle | Application for this compound | Key Reference |

|---|---|---|---|

| HPLC-MS/MS | Separates compounds based on physicochemical properties, followed by mass-based detection and fragmentation for structural confirmation. | Primary tool for quantification and identification of this compound and its metabolites in biological fluids and tissues. | nih.gov |

| High-Resolution MS (e.g., QTOF) | Provides highly accurate mass measurements, aiding in the identification of unknown metabolites. | Discovery of novel metabolites in the this compound metabolic pathway. | mdpi.com |

| GC-MS | Separation of volatile compounds followed by mass detection. Requires derivatization for non-volatile compounds like glucosinolates. | Less common for intact glucosinolates but can be used for certain breakdown products. | rsc.org |

Deeper Elucidation of Complex Metabolic Networks in Various Model Organisms

Stable isotope tracing with this compound is a powerful method for mapping metabolic pathways and quantifying metabolic fluxes. nih.govmdpi.com By administering the labeled precursor and tracking the appearance of the deuterium label in downstream metabolites, researchers can gain a dynamic view of how the compound is processed in a biological system. nih.govmdpi.com

Future research will leverage this compound to explore metabolic networks in greater detail using various model organisms:

Mapping Novel Pathways: While the primary conversion to sulforaphane (B1684495) and its subsequent metabolism via the mercapturic acid pathway is known, this compound can help uncover alternative or previously unknown metabolic routes. researchgate.net

Quantifying Flux: Moving beyond simple identification, stable isotope resolved metabolomics (SIRM) can be used to determine the rate of flow (flux) through specific pathways, providing a more functional understanding of metabolic activity. nih.gov

Organism-Specific Metabolism: Using model organisms from plants (Arabidopsis thaliana) to nematodes (Caenorhabditis elegans) and rodents allows for comparative studies of glucoraphanin metabolism, which can provide insights into the evolution of these pathways and help identify conserved mechanisms. nih.govmdpi.com Genome-scale metabolic network models (GSMNMs) are computational tools used to predict metabolic flux and understand these complex systems. nih.gov

| Model Organism | Research Focus | Potential Insights | Key Reference |

|---|---|---|---|

| Arabidopsis thaliana (Thale Cress) | Biosynthesis and catabolism of glucosinolates. | Understanding the genetic and enzymatic control of glucoraphanin production and turnover in plants. | mdpi.com |

| Caenorhabditis elegans (Nematode) | Metabolism and biological effects in a simple, whole-animal system. | Rapid screening of genetic factors influencing glucoraphanin metabolism and bioactivity. | nih.gov |

| Rodent Models (Mouse, Rat) | Bioavailability, tissue distribution, and excretion; efficacy in disease models. | Preclinical data on metabolic fate and biological activity that can inform human studies. | nih.gov |

Integration of Omics Data with this compound Tracing Studies

The full potential of this compound tracing is realized when it is integrated with other "omics" technologies. nih.gov This systems biology approach provides a multi-layered view of the biological response to glucoraphanin and its metabolites.

Metabolomics: Provides a snapshot of all measurable small molecules in a system. scienceopen.com When combined with this compound tracing, it allows researchers to see how the labeled compound and its metabolites perturb the entire metabolome. isotope.com

Transcriptomics: Measures the expression levels of all genes. This can reveal which genes and pathways are activated or suppressed in response to treatment, such as those involved in glucoraphanin biosynthesis or the cellular response to its metabolites. mdpi.comnih.gov

Proteomics: Measures the abundance of proteins, providing a link between gene expression and cellular function.

Fluxomics: Uses isotope tracing data to calculate metabolic flux rates, providing the most direct measure of pathway activity. nih.gov

| Omics Technology | Data Generated | Synergy with this compound Tracing | Key Reference |

|---|---|---|---|

| Metabolomics | Global profile of endogenous metabolites. | Reveals the broader metabolic impact of this compound administration. | scienceopen.comisotope.com |

| Transcriptomics | Gene expression profiles (mRNA levels). | Identifies genes and pathways regulated by this compound or its metabolites. | mdpi.com |

| Flux Balance Analysis (FBA) | Predicted metabolic flux distributions in genome-scale models. | Integrates tracer data to provide a systems-level view of metabolic pathway activity. | nih.govnih.gov |

Exploration of New Biological Activities and Mechanistic Insights in Non-Human Systems

The primary bioactive metabolite of glucoraphanin, sulforaphane, is well-known for its anti-inflammatory and antioxidant properties. mdpi.com However, the use of this compound in non-human systems (e.g., cell culture, animal models) can help to further dissect these mechanisms and uncover new biological activities. Recent studies suggest that glucoraphanin may not be merely an inert precursor and could possess biological activity of its own. researchgate.netnih.gov

Future research directions include:

Distinguishing Precursor vs. Metabolite Activity: Using this compound alongside sulforaphane-d5 in cellular models can help differentiate the biological effects of the parent glucosinolate from its isothiocyanate metabolite. unimi.it

Target Engagement: Tracing the deuterated label can help identify which tissues, cells, and even proteins the metabolites interact with, providing clues to their molecular mechanisms of action.

Modulation of Cellular Pathways: Studies in cell models have shown that sulforaphane modulates key signaling pathways like Nrf2 and NF-κB. unimi.it this compound tracing can confirm that these effects are a direct result of its metabolism and help quantify the dose-response relationship at the cellular level.

| Non-Human System | Research Question | Mechanistic Insight | Key Reference |

|---|---|---|---|

| Intestinal Cell Culture (e.g., Caco-2) | Does glucoraphanin itself have bioactivity at the gut barrier? | Modulation of inflammatory markers (e.g., chemokines) and signaling pathways (Nrf2, NF-κB). | researchgate.netnih.gov |

| Co-culture Models (e.g., epithelial cells + immune cells) | How do metabolites affect cellular crosstalk during an inflammatory response? | Demonstrating anti-inflammatory effects through the inhibition of chemokine release and restoration of epithelial integrity. | unimi.it |

| Animal Models | What is the in vivo tissue distribution and metabolic fate? | Quantifying bioavailability and identifying major metabolites in various organs. | nih.govmdpi.com |

Standardization of Research Protocols for Cross-Study Comparability

A significant challenge in the field of glucosinolate research is the lack of standardized protocols, which makes it difficult to compare findings across different studies. nih.govscienceopen.com Incomparability can arise from variations in sample collection, extraction procedures, analytical methods, and experimental designs. scienceopen.com

To ensure the generation of robust and reproducible data from studies involving this compound, the following areas require standardization:

Sample Preparation and Extraction: The methods used to process biological samples can significantly impact the measured levels of glucosinolates and their metabolites. Establishing standardized protocols for tissue homogenization, extraction solvents, and purification steps is critical. nih.gov

Analytical Quantification: Adopting validated, standardized analytical methods, such as a specific HPLC-MS/MS protocol, and using certified reference materials for both labeled and unlabeled compounds are essential for accurate quantification. nih.govnih.gov

Experimental Design and Reporting: Clear and detailed reporting of experimental designs is necessary for replication. nih.gov This includes the specific model organism used, the formulation and administration of this compound, and the timing of sample collection.

Inter-Laboratory Studies: Participation in inter-laboratory comparison studies, or "round-robin" tests, can help validate methods and ensure that different labs can achieve comparable results. nih.gov

By addressing these challenges, the research community can build a more coherent and reliable body of evidence on the metabolic fate and biological importance of glucoraphanin.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for producing high-purity Glucoraphanin-d5, and how can isotopic integrity be preserved during synthesis?

- Methodological Answer: Synthesis should follow deuterium-labeling protocols with strict control over reaction conditions (e.g., pH, temperature) to minimize isotopic exchange. Purification via reversed-phase HPLC coupled with mass spectrometry (LC-MS) is recommended to confirm isotopic purity (>98%) and structural integrity . For reproducibility, document solvent systems, column specifications, and retention times in the experimental section, adhering to IUPAC nomenclature .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices, and how can cross-reactivity with endogenous glucoraphanin be avoided?

- Methodological Answer: Use LC-MS/MS with deuterium-specific multiple reaction monitoring (MRM) transitions. Validate assays using isotopically matched calibration curves and spike-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates). Cross-reactivity can be minimized by optimizing chromatographic separation (e.g., gradient elution) and verifying baseline resolution of deuterated vs. non-deuterated peaks .

Q. What are the stability profiles of this compound under varying storage conditions, and how should degradation products be characterized?

- Methodological Answer: Conduct accelerated stability studies (e.g., 4°C, -20°C, -80°C) over 6–12 months. Monitor degradation via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to identify breakdown products (e.g., sulfated derivatives). Report stability data as percentage recovery ± standard deviation (SD) and use Arrhenius modeling for shelf-life predictions .

Q. How can in vitro models be optimized to study the bioavailability of this compound, and what controls are essential for interpreting uptake kinetics?

- Methodological Answer: Use Caco-2 cell monolayers or intestinal organoids with deuterated internal standards. Include controls for passive diffusion (e.g., lucifer yellow) and active transport inhibitors (e.g., probenecid). Normalize data to protein content or cell count and report apparent permeability (Papp) values with confidence intervals .

Advanced Research Questions

Q. How do conflicting pharmacokinetic data for this compound in rodent models arise, and what strategies resolve these discrepancies?

- Methodological Answer: Contradictions may stem from inter-laboratory variability in dosing regimens (e.g., oral vs. intravenous) or analytical sensitivity. Conduct meta-analyses using PRISMA guidelines to compare datasets, and perform power analyses to identify underpowered studies. Reconcile differences by standardizing protocols (e.g., fasting conditions, sampling timepoints) .

Q. What isotopic effects does deuterium labeling impose on this compound’s enzymatic conversion to sulforaphane, and how can these be quantified?

- Methodological Answer: Compare kinetic parameters (Km, Vmax) of myrosinase-mediated hydrolysis for this compound vs. non-deuterated analogs using stopped-flow spectrophotometry. Apply kinetic isotope effect (KIE) calculations and molecular dynamics simulations to pinpoint deuterium-induced steric or electronic perturbations .

Q. How can metabolomic studies distinguish between endogenous and deuterium-labeled metabolites of this compound, and what bioinformatics tools are critical for pathway mapping?

- Methodological Answer: Use untargeted metabolomics with mass difference networks (e.g., XCMS Online) to detect +5 Da shifts. Validate putative metabolites via MS/MS spectral libraries and isotopic pattern recognition. Pathway enrichment tools like MetaboAnalyst should integrate both labeled and unlabeled datasets to avoid false-positive annotations .

Q. What are the limitations of current in silico models for predicting this compound’s tissue distribution, and how can these models be improved experimentally?

- Methodological Answer: Address limitations (e.g., underestimation of enterohepatic recirculation) by refining physiologically based pharmacokinetic (PBPK) models with in vivo tissue:plasma partition coefficients. Validate models using autoradiography or quantitative whole-body autoradiography (QWBA) in deuterium-compatible imaging systems .

Guidelines for Data Reporting and Reproducibility

- Experimental Replication : Provide raw data (e.g., NMR spectra, chromatograms) in supplementary materials, annotated with acquisition parameters (e.g., pulse sequences, collision energies) .

- Statistical Rigor : Report effect sizes, p-values, and post-hoc corrections for multiple comparisons. Use tools like GraphPad Prism or R for reproducibility .

- Ethical Compliance : Disclose deuterium labeling in animal/human studies to meet ethical guidelines, and document isotopic safety profiles per regulatory standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.